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Abstract

Interleukin-35 (IL-35) is a heterodimeric cytokine belonging to the IL-12 family, composed of the
p35 (IL-12a) and EBI3 (Epstein-Barr virus-induced gene 3) subunits. Unlike the pro-
inflammatory members of its family, IL-35 has emerged as a potent immunosuppressive
cytokine, playing a crucial role in immune tolerance and the regulation of inflammatory
responses. Produced primarily by regulatory T cells (Tregs) and regulatory B cells (Bregs), IL-
35 mediates its effects by suppressing T-cell proliferation and promoting the conversion of
conventional T cells into an IL-35-producing regulatory T cell population (iTr35). Its therapeutic
potential is being explored in a range of conditions, from autoimmune diseases to cancer. This
technical guide provides an in-depth overview of the in silico modeling and prediction of IL-35
efficacy, supported by quantitative data from preclinical studies, detailed experimental
protocols, and visualizations of key biological and experimental pathways.

Introduction to Interleukin-35 and In Silico Modeling

The therapeutic promise of IL-35 is significant, with preclinical studies demonstrating its ability
to ameliorate autoimmune conditions such as experimental autoimmune encephalomyelitis
(EAE) and colitis.[1][2] Conversely, in the tumor microenvironment, IL-35 can suppress anti-
tumor immunity, making its blockade a potential cancer immunotherapy strategy.[3][4][5]
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Given the complex and context-dependent roles of IL-35, predicting its efficacy in various
pathological settings is a considerable challenge. In silico modeling offers a powerful approach
to address this complexity. By integrating experimental data into mathematical and
computational frameworks, these models can simulate the dynamics of IL-35 signaling, predict
its impact on immune cell populations, and explore the potential outcomes of therapeutic
interventions. This guide will delve into the signaling pathways of IL-35, present quantitative
data on its efficacy, provide detailed experimental protocols for its study, and explore in silico
models for predicting its therapeutic effects.

IL-35 Signhaling Pathways

IL-35 signals through a unique set of receptors, which can be heterodimers or homodimers of
IL-12RB32 and gp130 subunits. The downstream signaling cascade primarily involves the JAK-
STAT pathway, with the specific STAT proteins activated depending on the cell type.[6]

In T cells, IL-35 can signal through IL-12R[2/gp130 heterodimers or homodimers of each
chain, leading to the phosphorylation of STAT1 and STAT4.[7] In B cells, the IL-35 receptor
complex can also involve IL-27Ra (WSX-1), leading to the activation of STAT1 and STAT3.[6]

Diagram: IL-35 Signaling in T Cells
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IL-35 signaling pathway in T cells.

Diagram: IL-35 Signaling in B Cells
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IL-35 signaling pathway in B cells.

Quantitative Efficacy Data of IL-35

The efficacy of IL-35 has been quantified in various preclinical models. The following tables

summarize key findings.

Table 1: Efficacy of IL-35 in Preclinical Models of Autoimmune Disease
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Table 2: Role and Efficacy of IL-35 Blockade in Preclinical Cancer Models
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Table 3: Clinical Correlation of 1L-35 Levels with Disease
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Experimental Protocols

Detailed and standardized protocols are essential for the reliable assessment of IL-35 efficacy.

Protocol 1: In Vitro T-Regulatory Cell Suppression Assay

This assay measures the ability of a regulatory T cell population to suppress the proliferation of
conventional T cells (Tconv), a key function of IL-35-producing Tregs.

Diagram: T-Regulatory Cell Suppression Assay Workflow
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Workflow for an in vitro Treg suppression assay.

© 2025 BenchChem. All rights reserved. 7/16 Tech Support


https://www.benchchem.com/product/b15601518?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15601518?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Methodology:
e Cell Isolation:

o Prepare a single-cell suspension from mouse spleen or human peripheral blood
mononuclear cells (PBMCs).

o Isolate CD4+ T cells using magnetic-activated cell sorting (MACS) with CD4 microbeads.

o Separate CD4+ T cells into CD25+ (Treg) and CD25- (Tconv) populations by fluorescence-
activated cell sorting (FACS). Purity should be >95%.[14]

e Labeling of Tconv Cells:

o Resuspend Tconv cells at 1-10 x 10”6 cells/mL in PBS.

o

Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 2.5-5 puM.

[¢]

Incubate for 10-15 minutes at 37°C, protected from light.

o

Quench the reaction by adding 5 volumes of ice-cold culture medium (RPMI + 10% FBS).

Wash the cells three times with culture medium.

[e]

e Co-culture:

o Plate the CFSE-labeled Tconv cells at a constant number (e.g., 5 x 1074 cells/well) in a
96-well round-bottom plate.

o Add Treg cells at varying ratios (e.g., 1:1, 1:2, 1:4, 1:8 Treg:Tconv). Include a control with
no Treg cells.

o Add anti-CD3/CD28-coated beads at a 1:1 bead-to-cell ratio to stimulate T cell
proliferation.[15]

e |ncubation:

o Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
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e Analysis:
o Harvest the cells and stain with a viability dye and antibodies for CDA4.
o Acquire data on a flow cytometer.

o Gate on live, CD4+ T cells and analyze the CFSE fluorescence histogram. Proliferation is
indicated by a decrease in CFSE intensity as the dye is diluted with each cell division.

Protocol 2: In Vivo Administration of IL-35 in a Mouse
Model of Colitis

This protocol describes the induction of colitis in mice and the administration of recombinant IL-
35 to assess its therapeutic efficacy.

Methodology:

Animals:

o Use 8-10 week old BALB/c mice.

Induction of Colitis:

o Provide mice with drinking water containing 4% (w/v) dextran sulfate sodium (DSS) for 7
consecutive days to induce acute colitis.[16]

IL-35 Administration:

o From day 2 to day 5 of DSS administration, inject mice intraperitoneally with 2 pg of
recombinant mouse IL-35 daily.[9]

o A control group should receive intraperitoneal injections of a vehicle control (e.g., PBS).

Efficacy Assessment:

o Monitor the mice daily for body weight, stool consistency, and the presence of blood in the
stool to calculate the Disease Activity Index (DAI).
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o On day 7, sacrifice the mice and collect colon tissue.
o Measure the length of the colon.

o Fix a portion of the colon in 10% formalin for histological analysis (H&E staining) to assess
inflammation and crypt damage.

o Homogenize another portion of the colon to measure cytokine levels (e.g., IL-6, TNF-q, IL-
10) by ELISA or quantitative RT-PCR.[9]

Protocol 3: Quantification of IL-35 in Serum by ELISA

This protocol outlines the steps for measuring the concentration of IL-35 in serum samples
using a sandwich enzyme-linked immunosorbent assay (ELISA).

Methodology:
o Plate Preparation:

o Use a 96-well microplate pre-coated with a capture antibody specific for human IL-35.
e Assay Procedure:

o Add 100 pL of standards (with known IL-35 concentrations) and serum samples to the
wells. Incubate for 90 minutes at 37°C.

o Aspirate the liquid and wash the plate three times with wash buffer.

o Add 100 puL of a biotinylated detection antibody specific for IL-35 to each well. Incubate for
60 minutes at 37°C.

o Aspirate and wash the plate three times.

o Add 100 pL of Avidin-Horseradish Peroxidase (HRP) conjugate. Incubate for 30 minutes at
37°C.

o Aspirate and wash the plate five times.
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o Add 90 pL of TMB substrate reagent. Incubate for 15 minutes at 37°C in the dark. A blue
color will develop in proportion to the amount of IL-35.

o Add 50 pL of stop solution to each well. The color will change to yellow.

o Read the optical density (OD) at 450 nm using a microplate reader.[17][18][19][20][21]

o Data Analysis:

o Generate a standard curve by plotting the OD values of the standards against their known
concentrations.

o Calculate the concentration of IL-35 in the samples by interpolating their OD values from
the standard curve.

In Silico Modeling of IL-35 Efficacy

In silico modeling provides a framework for understanding the complex dynamics of IL-35 and
predicting its therapeutic effects.

Mathematical Modeling of IL-35 in the Tumor
Microenvironment

A mathematical model using a system of partial differential equations (PDEs) has been
developed to simulate the role of IL-35 in promoting tumor growth.[22][23][24] This model
incorporates the interactions between tumor cells, immune cells (MDSCs, CD8+ T cells, Tregs),
and cytokines (including IL-35 and VEGF).

Diagram: In Silico Modeling Workflow for IL-35 Efficacy Prediction
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Workflow for in silico modeling of IL-35 efficacy.
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Key Components of the Model:
e Tumor Growth: Modeled as logistic growth, influenced by immune cell interactions.

e Immune Cell Dynamics: Equations describing the proliferation, activation, and suppression of
different immune cell populations.

» Cytokine Diffusion and Interaction: PDEs to model the spatial and temporal distribution of
cytokines and their binding to cell surface receptors.

Predictions from the Model:
e The model can be used to simulate the effects of anti-IL-35 therapy.

» Simulations have suggested that continuous infusion of an anti-IL-35 drug may be more
effective at reducing tumor load than intermittent injections.[22][23]

e The model also predicts that the efficacy of anti-IL-35 treatment may be greater in tumors
that produce higher levels of I1L-35.[22][23]

Other In Silico Approaches

o Ordinary Differential Equation (ODE) Models: These models can be used to describe the
temporal dynamics of the IL-35 signaling pathway within a single cell, focusing on the
kinetics of protein phosphorylation and gene expression.

e Molecular Docking and Dynamics: These computational techniques can be used to predict
the binding affinity of IL-35 to its various receptor complexes and to design molecules that
can modulate these interactions.

o Systems Biology and Network Analysis: These approaches can integrate large-scale ‘omics’
data (e.g., transcriptomics, proteomics) to construct comprehensive network models of the
immune response, allowing for the identification of key nodes and pathways influenced by IL-
35.

Conclusion and Future Directions
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The immunosuppressive properties of IL-35 position it as a promising therapeutic target for a
wide range of diseases. In silico modeling, in conjunction with robust experimental validation,
provides a powerful toolkit for dissecting the complex biology of IL-35 and accelerating the
development of novel therapies. The integration of quantitative preclinical and clinical data into
increasingly sophisticated computational models will be crucial for optimizing dosing strategies,
predicting patient responses, and ultimately translating the therapeutic potential of IL-35 into
clinical reality. Future work should focus on developing multi-scale models that can bridge the
gap from molecular interactions to whole-organism physiology, thereby providing a more
holistic understanding of IL-35 efficacy.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 15/16 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6125203/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6125203/
https://pubmed.ncbi.nlm.nih.gov/37988561/
https://pubmed.ncbi.nlm.nih.gov/37988561/
https://www.spandidos-publications.com/10.3892/etm.2018.6885
https://pmc.ncbi.nlm.nih.gov/articles/PMC8058740/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8058740/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8058740/
https://www.miltenyibiotec.com/US-en/applications/all-protocols/human-cd4-cd25-regulatory-t-cell-isolation-in-vitro-suppression-assay-and-analysis.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC2698997/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2698997/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10393646/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10393646/
https://www.msesupplies.com/products/human-il-35-interleukin-35-elisa-kit
https://www.antibodies.com/catalog/elisa-kits/human-il-35-elisa-kit-a1469
https://www.antibodies.com/catalog/elisa-kits/human-il-35-elisa-kit-a75539
https://www.thermofisher.com/elisa/product/Human-IL-35-ELISA-Kit/EEL067
https://www.elabscience.com/p/human-il-35-interleukin-35-elisa-kit--e-el-h2443
https://pubmed.ncbi.nlm.nih.gov/25356878/
https://pubmed.ncbi.nlm.nih.gov/25356878/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0110126
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0110126
https://journals.plos.org/plosone/article/file?type=printable&id=10.1371/journal.pone.0110126
https://www.benchchem.com/product/b15601518#in-silico-modeling-and-prediction-of-fo-35-efficacy
https://www.benchchem.com/product/b15601518#in-silico-modeling-and-prediction-of-fo-35-efficacy
https://www.benchchem.com/product/b15601518#in-silico-modeling-and-prediction-of-fo-35-efficacy
https://www.benchchem.com/product/b15601518#in-silico-modeling-and-prediction-of-fo-35-efficacy
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15601518?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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